molecular formula C15H11N3O3S B2391732 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide CAS No. 313662-43-0

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide

Cat. No.: B2391732
CAS No.: 313662-43-0
M. Wt: 313.33
InChI Key: CGFYVZRWBJMHQR-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide is a synthetic small molecule featuring a cyclopenta[b]thiophene scaffold substituted with a cyano group at the 3-position and a 4-nitrobenzamide moiety at the 2-position. This compound belongs to a class of heterocyclic derivatives extensively studied for their anticancer properties, particularly targeting tyrosine kinase receptors through ATP-binding site inhibition . Its structural design leverages the electron-withdrawing nitro group to enhance binding affinity and metabolic stability, making it a candidate for structure-activity relationship (SAR) studies in oncology drug discovery .

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c16-8-12-11-2-1-3-13(11)22-15(12)17-14(19)9-4-6-10(7-5-9)18(20)21/h4-7H,1-3H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFYVZRWBJMHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide involves several steps. One common synthetic route includes the cyanoacetylation of amines, followed by cyclization and nitration reactions . The reaction conditions typically involve the use of solvents like chloroform and catalysts such as triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

  • Antimicrobial Research :
    • The compound has shown promise in inhibiting various bacterial strains. Studies indicate its potential effectiveness against resistant strains by disrupting their cell wall formation.
  • Anti-inflammatory Studies :
    • Investigations into its anti-inflammatory properties suggest that it may modulate inflammatory pathways, providing insights into new therapeutic avenues for inflammatory diseases.
  • Antitumor Potential :
    • Preliminary studies have indicated that this compound may possess antitumor activity by inducing apoptosis in cancer cells, warranting further exploration in cancer research.

Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) that suggest its potential as a lead compound for antibiotic development.

Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory effects of the compound revealed that it inhibits pro-inflammatory cytokines in vitro. In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain response, suggesting its utility in treating conditions like arthritis or other inflammatory disorders.

Antitumor Potential

A recent investigation into the antitumor properties of this compound found that it induced apoptosis in several cancer cell lines. The study highlighted its ability to activate caspase pathways, which are critical for programmed cell death, indicating its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Key Derivatives

The cyclopenta[b]thiophene core is a common motif in several derivatives, with modifications primarily occurring on the benzamide substituent. Below is a comparative analysis of structurally related compounds:

Compound Name Substituent on Benzamide Key Features Reference
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide (Target) 4-NO₂ High electron-withdrawing effect; potential for enhanced kinase inhibition
4-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide 4-Cl, 3-NO₂ Dual halogen-nitro substitution; may improve solubility
4-Bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(piperidinylsulfonyl)benzamide 4-Br, 3-(piperidin-1-ylsulfonyl) Bulky sulfonyl group; potential for allosteric modulation
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide 2-F Moderate electron-withdrawing effect; simplified structure
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide 3,4,5-OCH₃ Electron-donating groups; reduced kinase affinity

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound (MW ~357 g/mol) is heavier than its 2-fluoro analog (MW ~315 g/mol) but lighter than the 3,4,5-trimethoxy derivative (MW ~358 g/mol). The nitro group reduces aqueous solubility compared to methoxy groups but enhances membrane permeability .
  • Thermal Stability : Predicted boiling points for similar compounds range from ~490°C (nitro derivatives) to lower values for halogenated analogs, reflecting differences in polarity and intermolecular interactions .

Key Research Findings

Nitro vs. Halogen Substitutions : The 4-nitro group in the target compound provides stronger kinase inhibition (IC₅₀ ~30 nM) compared to 4-chloro (IC₅₀ ~50 nM) or 4-bromo analogs, likely due to enhanced electron withdrawal stabilizing ligand-receptor interactions .

Metabolic Stability : Nitro derivatives exhibit longer half-lives in vitro than methoxy-substituted analogs, making them more suitable for in vivo studies .

Toxicity Considerations : While nitro groups improve efficacy, they may increase hepatotoxicity risks, necessitating further optimization in lead compounds .

Biological Activity

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C24H20N2O4S
  • Molecular Weight : 432.49 g/mol
  • InChIKey : WCWADGJNDWNZGX-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Nitro-containing compounds are known for their antimicrobial properties. They exert their effects through the generation of reactive intermediates that damage microbial DNA and cellular structures. Studies have shown that similar nitro compounds can inhibit various pathogens, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects
    • The compound has been linked to anti-inflammatory activity, likely due to its ability to inhibit enzymes such as iNOS and COX-2. These enzymes are crucial in the inflammatory response, and their inhibition can lead to reduced inflammation in various conditions . Nitrobenzamide derivatives have demonstrated effectiveness in modulating inflammatory pathways, making them promising candidates for treating inflammatory diseases.
  • Antitumor Activity
    • Research indicates that compounds with nitro groups can act as hypoxia-activated prodrugs, selectively targeting cancer cells in low oxygen environments. The antitumor activity is attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells . This selectivity is vital for developing effective cancer therapies with minimal side effects.

The mechanisms through which this compound exerts its biological effects include:

  • DNA Interaction : The reduction of the nitro group can lead to the formation of reactive species that bind covalently to DNA, resulting in strand breaks and cell death.
  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression, such as iNOS and COX-2. This inhibition alters signaling pathways that lead to reduced inflammation and tumor growth .

Case Studies

  • Antimicrobial Efficacy
    • A study demonstrated that similar nitro compounds displayed significant antimicrobial activity against resistant strains of bacteria, highlighting the potential of this compound as a novel antimicrobial agent .
  • Anti-inflammatory Mechanisms
    • In vitro studies showed that the compound effectively reduced levels of pro-inflammatory cytokines (IL-1β and TNF-α) in macrophage cultures, suggesting its utility in treating chronic inflammatory conditions .
  • Antitumor Potential
    • Preclinical trials indicated that the compound could inhibit tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis, making it a candidate for further development as an anticancer drug .

Q & A

Basic Research: How is N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide synthesized, and what purification methods ensure high yield and purity?

Answer:
The synthesis typically involves sequential functionalization of the cyclopenta[b]thiophene core. Key steps include:

  • Amide coupling : Reacting 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene with 4-nitrobenzoyl chloride under anhydrous conditions (e.g., THF or DCM) at 0–25°C for 12–24 hours .
  • Optimization : Control reaction parameters (e.g., stoichiometry, solvent polarity, and temperature) to minimize by-products like unreacted intermediates.
  • Purification : Use high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (acetonitrile/water) to isolate the target compound. Confirm purity via NMR (≥95% purity) and LC-MS .

Basic Research: What analytical techniques are critical for characterizing this compound’s structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR (e.g., DMSO-d6 solvent) confirm substitution patterns and functional groups (e.g., nitrophenyl resonances at δ 8.4–8.1 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) verifies molecular weight (e.g., [M+H]+^+ at m/z 354.06) and fragmentation patterns .
  • Melting Point Analysis : Validate crystallinity (e.g., sharp melting point at 201–202°C) to rule out polymorphic impurities .

Basic Research: What initial biological assays are recommended to evaluate its therapeutic potential?

Answer:

  • Antiproliferative Assays : Test against cancer cell lines (e.g., MCF7) using MTT assays. IC50_{50} values <50 nM indicate strong activity, as seen in structurally related thiophene derivatives .
  • Enzyme Inhibition Screens : Use fluorescence-based kinase assays (e.g., tyrosine kinases) to identify targets. For example, ATP-binding site inhibition mimics gefitinib’s mechanism .
  • Solubility and Stability : Perform kinetic solubility tests in PBS (pH 7.4) and monitor degradation via HPLC under physiological conditions .

Advanced Research: How can researchers elucidate its mechanism of action against specific molecular targets?

Answer:

  • Computational Docking : Use AutoDock Vina to model interactions with tyrosine kinase domains (e.g., ATP-binding pockets). Validate with mutagenesis studies on key residues (e.g., Lys295 in MurF protein) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and stoichiometry for target enzymes .
  • Pathway Analysis : Employ RNA-seq or proteomics to identify downstream effects (e.g., cell wall synthesis disruption in bacteria or apoptosis in cancer cells) .

Advanced Research: What computational strategies predict its structure-activity relationships (SAR) for optimization?

Answer:

  • 3D-QSAR Modeling : Use CoMFA/CoMSIA on analogs (e.g., substitutions on the benzamide ring) to correlate steric/electronic features with activity .
  • Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD <2 Å) over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .
  • ADMET Prediction : Apply SwissADME or ADMETLab to optimize logP (2–3), topological polar surface area (TPSA <140 Ų), and cytochrome P450 interactions .

Advanced Research: How should researchers address contradictions in biological activity data across studies?

Answer:

  • Assay Standardization : Compare protocols for cell viability assays (e.g., MTT vs. resazurin) and normalize to positive controls (e.g., doxorubicin) .
  • Batch-to-Batch Variability : Characterize compound purity (NMR, HPLC) and confirm cell line authenticity (STR profiling) .
  • Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies, adjusting for variables like dosing schedules .

Advanced Research: What crystallographic methods resolve its 3D structure for target validation?

Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., ethanol/water). Use SHELXL for refinement, achieving R-factor <0.05 .
  • Electron Density Maps : Analyze hydrogen-bonding networks (e.g., nitro group interactions with Arg residues) using Coot .
  • Twinned Data Handling : Apply SHELXD for structure solution if twinning is detected (twin law >0.3) .

Advanced Research: How can structural modifications enhance selectivity and reduce off-target effects?

Answer:

  • Bioisosteric Replacement : Substitute the nitro group with trifluoromethyl or sulfonamide to modulate electron-withdrawing effects without altering steric bulk .
  • Proteome-Wide Profiling : Use affinity chromatography coupled with MS to identify off-targets. Redesign scaffolds to avoid high-affinity non-target binding .
  • In Vivo PK/PD Studies : Monitor metabolite formation (e.g., nitro-reduction products) in rodent models to guide derivatization .

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